molecular formula C18H20N2O5S B5775371 methyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate

methyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate

Cat. No.: B5775371
M. Wt: 376.4 g/mol
InChI Key: XFPCSWJCEUPKLS-UHFFFAOYSA-N
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Description

Methyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate is a chemical compound known for its potent and selective inhibition of Wnt/β-catenin signaling. This compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes. It exhibits significant anti-tumor effects, particularly on Wnt-dependent cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.

    Coupling with benzoic acid derivative: The sulfonamide intermediate is then coupled with a benzoic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate involves direct targeting of β-catenin. The compound binds to β-catenin within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation. This leads to the suppression of oncogenic Wnt/β-catenin signaling, thereby inhibiting the proliferation of Wnt-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
  • Methyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate

Uniqueness

Methyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}propanoyl)amino]benzoate is unique due to its specific inhibition of the Wnt/β-catenin signaling pathway. This specificity makes it a valuable tool in cancer research and potential therapeutic applications, distinguishing it from other similar compounds that may not exhibit the same level of selectivity or potency .

Properties

IUPAC Name

methyl 4-[3-[(4-methylphenyl)sulfonylamino]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13-3-9-16(10-4-13)26(23,24)19-12-11-17(21)20-15-7-5-14(6-8-15)18(22)25-2/h3-10,19H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPCSWJCEUPKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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